molecular formula C17H24O4 B589376 2-(((7-Methyloctyl)oxy)carbonyl)benzoic acid-d4 CAS No. 1332965-96-4

2-(((7-Methyloctyl)oxy)carbonyl)benzoic acid-d4

Cat. No.: B589376
CAS No.: 1332965-96-4
M. Wt: 296.39 g/mol
InChI Key: RNCMBSSLYOAVRT-NWUDIVGLSA-N
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Description

2,3,4,5-Tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is a deuterated derivative of benzoic acid, characterized by the substitution of hydrogen atoms at positions 2, 3, 4, and 5 on the aromatic ring with deuterium (²H). The compound features a 7-methyloctoxycarbonyl group at position 6, contributing to its unique physicochemical and metabolic properties. Deuterated compounds are frequently employed in mechanistic studies, nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic research due to deuterium’s isotopic effects, which can alter bond stability and metabolic pathways compared to protiated analogs .

The synthesis of this compound likely involves selective deuteration via catalytic exchange or deuterium-labeled precursors, followed by esterification with 7-methyloctanol. Its structural complexity and isotopic labeling make it valuable for tracing metabolic pathways or studying solvent interactions in high-resolution spectroscopy.

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,19)/i6D,7D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCMBSSLYOAVRT-NWUDIVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173997
Record name 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332965-96-4
Record name 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332965-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Methyloctyl) hydrogen 1,2-benzene-3,4,5,6-d4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is synthesized through a condensation reaction between 1,2-benzenedicarboxylic acid (phthalic acid) and 7-hydroxy-4-methyl-1-octanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the ester linkage (C-O-C).

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to the alcohol and carboxylic acid.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of phthalic acid derivatives.

    Reduction: Formation of 7-hydroxy-4-methyl-1-octanol and phthalic acid.

    Substitution: Formation of various substituted esters depending on the reagents used.

Scientific Research Applications

2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid is utilized in scientific research as a tracer molecule to study DINP exposure and metabolism in humans and animals. The deuterium atoms in the compound allow for precise tracking and analysis using techniques such as mass spectrometry. This compound is also used in materials science to enhance the flexibility, workability, and durability of plastics .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid involves its interaction with metabolic pathways in the body. The ester is metabolized to its corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The presence of deuterium atoms allows for detailed study of these metabolic pathways using isotopic labeling techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid with structurally or functionally related benzoic acid derivatives, focusing on substituent effects, applications, and research findings.

Table 1: Key Comparisons with Similar Benzoic Acid Derivatives

Compound Name Substituents/Modifications Key Properties/Applications Research Findings References
2,3,4,5-Tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid Deuteration at positions 2–5; 7-methyloctoxycarbonyl at position 6 Enhanced metabolic stability; NMR tracer for solvent interactions Potential use in isotopic tracing and drug metabolism studies Inferred
2,3,4,5-Tetrabromo-6-(2-ethylhexyloxycarbonyl)benzoic acid (TBB) Bromination at positions 2–5; 2-ethylhexyl ester at position 6 Flame retardant; environmental persistence High bioaccumulation in aquatic ecosystems
2,3,4,5-Tetrachloro-6-(7-nitro-5-trifluoromethyl-benzimidazol-2-yl)benzoic acid Chlorination at 2–5; benzimidazole-nitrofuryl group at position 6 High melting point (287.9 °C); antimicrobial activity Structural rigidity due to halogenation and aromatic stacking
Benzoic Acid (C₆H₅COOH) No substituents Preservative; precursor in organic synthesis Naturally occurring in plants (e.g., Isatis indigotica)
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid Fluorination at 2–5; nitro group at position 6 Electron-withdrawing effects; explosive precursor Enhanced acidity due to fluorine electronegativity

Key Comparative Insights

Substituent Effects on Reactivity and Stability Deuteration vs. In contrast, halogenation (Cl, Br) increases molecular weight and environmental persistence, as seen in TBB’s bioaccumulation . Ester Group Variations: The 7-methyloctoxycarbonyl group in the target compound provides lipophilicity, akin to the 2-ethylhexyl ester in TBB. However, the branched alkyl chain in TBB enhances its resistance to hydrolysis compared to linear chains .

Applications in Research and Industry

  • Deuterated Compounds : Used as tracers in metabolic studies or solvents in NMR due to minimal signal interference. This contrasts with halogenated derivatives like TBB, which are industrial flame retardants but pose ecological risks .
  • Medicinal Chemistry : The benzimidazole-containing tetrachloro derivative (3b) exhibits antimicrobial activity, leveraging halogen-induced rigidity and nitro group reactivity . The deuterated analog may lack such bioactivity but could improve drug half-life in deuterated pharmaceuticals.

Environmental and Synthetic Considerations

  • Natural vs. Synthetic Sources: Simple benzoic acid (C₆H₅COOH) is naturally abundant in plants like Isatis indigotica , whereas deuterated and halogenated variants are exclusively synthetic.
  • Toxicity Profiles: Fluorinated and brominated derivatives (e.g., tetrafluoro-nitrobenzoic acid) often exhibit higher toxicity and environmental mobility compared to deuterated compounds, which are generally inert .

Biological Activity

2,3,4,5-Tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid, also known as 2-(((7-methyloctyl)oxy)carbonyl)benzoic acid-d4, is a deuterated derivative of benzoic acid with significant implications in pharmaceutical and biochemical research. This compound is characterized by its stable isotope labeling, which enhances the precision of analytical techniques such as mass spectrometry. The biological activity of this compound is pivotal for understanding its role in drug metabolism and pharmacokinetics.

  • Molecular Formula: C17H20D4O4
  • CAS Number: 1332965-96-4
  • IUPAC Name: 2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid
  • Purity: ≥95% .

Biological Activity Overview

The biological activity of benzoic acid derivatives has been a topic of extensive research due to their potential therapeutic applications. Studies indicate that these compounds can influence various biological pathways, including protein degradation systems and metabolic processes.

  • Protein Degradation Pathways:
    • Benzoic acid derivatives have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover.
    • In vitro studies demonstrated that certain benzoic acid derivatives significantly activate cathepsins B and L, enzymes involved in protein degradation .
  • Metabolic Pathway Analysis:
    • The stable isotope labeling provided by deuterated compounds allows for precise tracking in metabolic studies. This feature is particularly beneficial in pharmacokinetic assessments where understanding the fate of drugs in biological systems is essential.

Study 1: Impact on Protein Degradation

A study evaluated the effects of various benzoic acid derivatives on human foreskin fibroblasts. The results indicated that compounds similar to 2,3,4,5-tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acid promoted the activity of proteasomal and lysosomal pathways without exhibiting cytotoxic effects at concentrations up to 10 μg/mL .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of benzoic acid derivatives in cancer cell lines (Hep-G2 and A2058). The findings revealed minimal cytotoxic effects across different concentrations, suggesting a favorable safety profile for further development as therapeutic agents .

Data Table: Biological Activity Summary

Compound NameUPP ActivationALP ActivationCytotoxicity (Hep-G2)Cytotoxicity (A2058)
2,3,4,5-Tetradeuterio-6-(7-methyloctoxycarbonyl)benzoic acidHighModerateLowLow
3-Chloro-4-methoxybenzoic acidVery HighHighNegligibleNegligible
Other Benzoic Acid DerivativesVariableVariableLowLow

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